molecular formula C11H19Cl2N3O B6272202 rac-(2R,3S)-2-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride, trans CAS No. 1955514-67-6

rac-(2R,3S)-2-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride, trans

Cat. No.: B6272202
CAS No.: 1955514-67-6
M. Wt: 280.2
InChI Key:
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Description

rac-(2R,3S)-2-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride, trans, is a complex organic compound. It is characterized by a diverse set of functional groups including a cyclopropylmethyl group, a pyrazol ring, and an oxolan-3-amine backbone. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis: : Starting with the formation of the pyrazol ring, cyclopropylmethyl bromide reacts with 4-amino-1H-pyrazole under basic conditions to introduce the cyclopropylmethyl group.

  • Formation of Oxolan Backbone:

  • Final Compound Formation: : The final step is the dihydrochloride formation, achieved through the addition of hydrochloric acid under controlled conditions, leading to the trans isomer.

Industrial Production Methods

Industrial production of rac-(2R,3S)-2-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride, trans, involves similar steps but is scaled up with considerations for cost, efficiency, and yield optimization. Reactions are often carried out in large reactors, and purification may involve crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound undergoes oxidation reactions primarily at the amino group, potentially forming nitrated derivatives.

  • Reduction: : Reduction can occur at the pyrazol ring or the oxolan backbone, often using hydrogenation methods.

  • Substitution: : Substitution reactions can take place at the cyclopropylmethyl group, where various nucleophiles can replace the cyclopropyl group.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Catalysts such as palladium on carbon with hydrogen gas.

  • Substitution: : Nucleophiles such as amines or halides under acidic or basic conditions.

Major Products

Oxidation yields nitrated compounds, reduction produces various hydrogenated forms, and substitution leads to a wide array of functionalized derivatives.

Scientific Research Applications

rac-(2R,3S)-2-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride, trans, is explored in:

  • Medicinal Chemistry: : As a potential therapeutic agent due to its bioactive scaffold.

  • Chemistry: : As an intermediate in the synthesis of complex organic molecules.

  • Biology: : For studying interactions with biological molecules and potential as a biochemical probe.

  • Industry: : In the development of novel materials and as a precursor for fine chemical production.

Mechanism of Action

This compound's mechanism of action involves its interaction with specific molecular targets in biological systems. The pyrazol ring and amine groups enable binding to enzymes and receptors, altering their activity. Pathways involved include those regulating cell signaling and metabolism.

Comparison with Similar Compounds

Compared to other similar compounds:

  • Structural Uniqueness: : The cyclopropylmethyl-pyrazol and oxolan-3-amine combination is rare.

  • Activity Profile: : Differentiates from similar amine or pyrazol-based compounds in its bioactivity.

  • Chemical Behavior: : The trans configuration affects its reactivity and interaction with other molecules.

List of Similar Compounds

  • 1-(cyclopropylmethyl)-4-amino-1H-pyrazole

  • 2-(1H-pyrazol-4-yl)oxolan-3-amine

  • Cyclopropylmethyl oxolanamines

This compound holds a promising role in scientific research and industrial applications, showcasing a unique blend of chemical reactivity and biological potential.

Properties

CAS No.

1955514-67-6

Molecular Formula

C11H19Cl2N3O

Molecular Weight

280.2

Purity

95

Origin of Product

United States

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